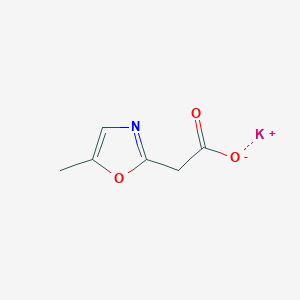

Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate

Description

Molecular Structure and Properties Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS CID: 75355630) is an organic salt with the molecular formula C₆H₇NO₃K. Its structure features a 5-methyl-1,3-oxazole ring linked to an acetate group, with the potassium cation balancing the charge (SMILES: CC1=CN=C(O1)CC(=O)[O-].[K+]) . Key properties include:

- Molecular Weight: 186.23 g/mol (calculated).

- Predicted Collision Cross Section (CCS): Ranges from 126.3 Ų ([M+H]⁺) to 137.0 Ų ([M+Na]⁺) .

- Solubility: Expected high water solubility due to the ionic potassium moiety, distinguishing it from neutral analogs.

No direct literature on its synthesis, biological activity, or applications is available , necessitating comparisons with structurally related compounds.

Properties

IUPAC Name |

potassium;2-(5-methyl-1,3-oxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3.K/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGMGOMYTAMCIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-95-4 | |

| Record name | potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate typically involves the reaction of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Water

Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more efficient processes such as continuous flow reactors to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro-oxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Alkyl halides or other electrophiles in the presence of a suitable base.

Major Products:

Oxidation: Oxazole N-oxides

Reduction: Dihydro-oxazole derivatives

Substitution: Various substituted oxazole derivatives

Scientific Research Applications

Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) |

|---|---|---|---|---|

| Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | C₆H₇NO₃K | 186.23 | Oxazole, Potassium acetate | High |

| 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic Acid | C₇H₉NO₄ | 171.15 | Oxazole, Methoxy-acetic acid | Moderate |

| Sodium 2-(1,3-benzothiazol-2-yl)acetate | C₉H₆NNaO₂S | 223.20 | Benzothiazole, Sodium acetate | High |

Table 2: Predicted Collision Cross Sections (CCS)

| Compound | Adduct | Predicted CCS (Ų) |

|---|---|---|

| This compound | [M+H]⁺ | 126.3 |

| [M+Na]⁺ | 137.0 | |

| [M-H]⁻ | 126.8 |

Key Findings and Implications

- Cation Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to larger ionic radius, but this may vary with counterion hydration .

- Functional Group Impact : Ester derivatives (e.g., ethyl or methyl acetates) are more lipophilic than ionic salts, influencing bioavailability and membrane permeability .

- Ring Systems : Oxazole’s electron-rich nature contrasts with benzothiazole or oxadiazole, affecting electronic properties and reactivity in synthesis .

Biological Activity

Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its oxazole ring structure, which plays a crucial role in its biological interactions. The compound has been studied for its potential therapeutic applications, particularly in antiviral and antimicrobial domains.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxazole moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : The compound may bind to specific receptors involved in signal transduction pathways, influencing cellular responses.

These interactions suggest that the compound could serve as a lead for developing new pharmacological agents.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication in vitro, particularly against HIV. The mechanism involves interference with the viral reverse transcriptase enzyme, which is critical for HIV replication.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies show its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Minimal activity |

| Candida albicans | Effective at higher concentrations |

These findings highlight the potential of this compound as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study assessed the compound's effect on HIV replication and found it significantly reduced viral load in cell cultures.

- Antimicrobial Screening : Another research effort evaluated its antimicrobial properties against standard bacterial strains. Results indicated that while it showed moderate effectiveness against E. coli, it was less effective against S. aureus and had good antifungal activity against C. albicans at higher concentrations .

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it could act as an inhibitor for certain proteases involved in viral replication processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Potassium 2-(5-ethyl-1,3-oxazol-2-yl)acetate | Moderate antiviral activity |

| Potassium 2-(5-methyl-thiazol-2-yl)acetate | Enhanced antimicrobial properties |

| Potassium 2-(5-phenyloxazole)acetate | Significant enzyme inhibition |

This comparison illustrates that structural modifications can significantly influence biological activity and target specificity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via hydrolysis of ester precursors (e.g., methyl or ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate) under acidic or basic conditions, followed by neutralization with potassium hydroxide to form the potassium salt. Optimization strategies include solvent-free conditions to reduce side reactions or microwave-assisted synthesis for improved reaction kinetics and yield . For example, hydrazine hydrate in refluxing ethanol can facilitate intermediate formation . Reaction progress should be monitored via TLC (e.g., chloroform:methanol 7:3) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the oxazole ring substitution pattern and acetate moiety integration .

- IR Spectroscopy : To identify carbonyl (C=O) and oxazole ring vibrations .

- HRMS : For precise molecular weight validation (e.g., confirming [M+K]+ ion) .

- Melting Point Analysis : To assess purity and consistency with literature data .

Q. How can researchers ensure purity during synthesis and isolation?

- Methodological Answer : Purity is ensured through:

- Recrystallization : Using polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .

- Chromatographic Methods : Column chromatography for intermediates or preparative HPLC for final product purification .

- Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is used to determine bond lengths, angles, and potassium coordination geometry. ORTEP-3 visualization aids in interpreting thermal ellipsoids and hydrogen-bonding networks. For example, the potassium ion’s interaction with the acetate oxygen can be mapped to understand solubility and stability .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Use solid-state NMR to compare crystallographic data with solution-state NMR results .

- Dynamic Light Scattering (DLS) : To assess if aggregation in solution affects spectroscopic readings .

- DFT Calculations : To model electronic structures and reconcile spectral peaks with crystallographic bond parameters .

Q. What strategies optimize the compound’s stability in aqueous media for biological studies?

- Methodological Answer :

- pH Buffering : Adjust to pH 6–8 to prevent hydrolysis of the oxazole ring .

- Lyophilization : Stabilize the potassium salt by removing water, as demonstrated for similar acetate derivatives .

- Coordination Studies : Use conductivity measurements to evaluate ion dissociation in solution .

Q. How can the potassium ion’s role in the compound’s bioactivity be investigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.